

# Milciclib maleate administration oral capsule

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## Compound Focus: Milciclib Maleate

CAS No.: 802539-81-7

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## Milciclib Maleate Application Notes

### Basic Drug Profile

**Milciclib maleate** (DB16232) is a small molecule inhibitor of multiple cyclin-dependent kinases (CDKs) and Tropomyosin Receptor Kinase A (TRKA) [1] [2] [3]. Its primary mechanism involves inhibiting CDK2/cyclin A complex, inducing cell cycle arrest, and modulating DNA replication and cell signaling [1] [2] [3].

### Clinical Administration Protocols

The following table summarizes the established clinical dosing regimens for milciclib, which have demonstrated manageable safety profiles in clinical trials [4] [2] [5].

Regimen Type	Recommended Dosage	Dosing Schedule	Cycle Duration	Key Clinical Context
Monotherapy	150 mg/day [2] [5]	7 days on treatment, followed by 7 days off [2] [5]	2-week cycles [2] [5]	Used in Phase II trials for HCC and thymic cancers; well-tolerated

Regimen Type	Recommended Dosage	Dosing Schedule	Cycle Duration	Key Clinical Context
				with manageable toxicities [2] [5].
<b>Combination Therapy</b>	80 mg/m <sup>2</sup> /day (Milciclib) + 1000 mg/m <sup>2</sup> /day (Gemcitabine) [4]	Milciclib: orally, 7 days on/7 days off. Gemcitabine: IV on Days 1, 8, 15 [4]	4-week cycles [4]	Phase I trial in refractory solid tumors; recommended Phase II dose with encouraging clinical benefit [4].

## Supporting Experimental Protocols

**1. In Vitro Cell Viability and IC<sub>50</sub> Determination** This protocol is used to assess the direct anti-proliferative effects of milciclib and is foundational for pre-clinical studies [6].

- **Cell Lines:** Human colorectal cancer cells (e.g., HCT116, RKO); other lines like A2780 (ovarian cancer) have also been used [3] [6].
- **Procedure:**
  - Seed cells in 96-well plates at a density of 3,000 cells per well and allow to adhere overnight.
  - Treat cells with a range of milciclib concentrations (e.g., dissolved in DMSO, final concentration not exceeding 0.1%) for 72 hours.
  - Add Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for several hours.
  - Measure the absorbance at 450 nm using a microplate reader.
  - Calculate the percentage of cell viability and determine the IC<sub>50</sub> value (e.g., 0.275 μM for HCT116, 0.403 μM for RKO) [6].

**2. In Vivo Efficacy Study in Xenograft Models** This protocol evaluates the antitumor activity of milciclib in vivo [3].

- **Animal Models:** Mice bearing human xenografts (e.g., A2780 ovarian carcinoma) [3].
- **Formulation:** Milciclib is administered orally [3].
- **Dosage and Schedule:** 40 mg/kg, administered twice daily for 10 consecutive days [3].
- **Efficacy Evaluation:** Monitor and calculate tumor volume over time to determine tumor growth inhibition [3].

## Analytical Method for Milciclib Quantification

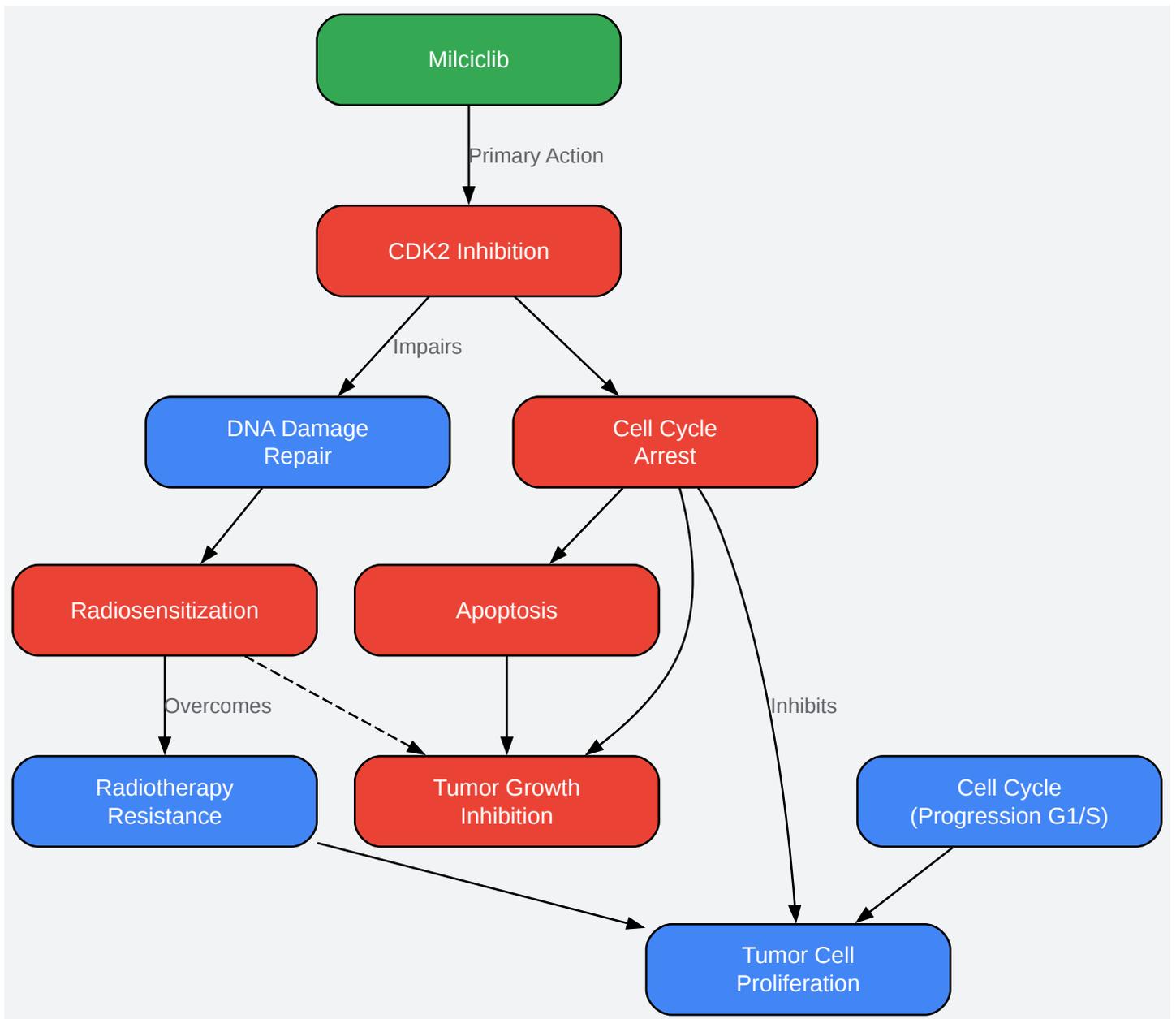
A validated LC-MS/MS method for quantifying milciclib in various biomatrices is available [7].

- **Sample Matrices:** Human and mouse plasma; homogenates of mouse brain, kidney, liver, small intestine, and spleen [7].
- **Sample Pre-treatment:** Simple protein precipitation using acetonitrile [7].
- **Chromatography:**
  - **Column:** C18 analytical column.
  - **Mobile Phase:** Gradient elution using 10 mM ammonium bicarbonate in water and 10 mM ammonium bicarbonate in a water-methanol mixture (1:9, v/v) [7].
- **Detection:** Tandem Mass Spectrometry [7].
- **Linearity:** The assay is linear in the concentration range of 1–1000 ng/mL [7].
- **Stability Note:** Milciclib can be unstable in some matrices at room temperature; it is recommended to keep samples at -70°C and minimize processing time [7].

## Pharmacokinetic and Mechanistic Insights

Parameter	Details
<b>Targets (IC<sub>50</sub>)</b>	CDK2/Cyclin A (45 nM); TRKA (53 nM); also inhibits CDK4, CDK5, CDK7 at higher concentrations [3].
<b>Half-life (t<sub>1/2</sub>)</b>	~33 hours in patients [4] [8].
<b>Time to C<sub>max</sub> (t<sub>max</sub>)</b>	2-4 hours after oral administration [8].
<b>Key Transporter Effects</b>	Plasma exposure largely unaffected by ABCB1/ABCG2 efflux transporters, but these transporters cooperatively limit its brain penetration [8].
<b>CYP Metabolism</b>	Partially metabolized by CYP3A4 (~15% contribution in vitro) [8].

The following diagram illustrates the primary mechanism of action of milciclib and its role in enhancing radiotherapy, integrating key concepts from the search results.



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## References

1. Milciclib Maleate: Uses, Interactions, Mechanism of Action [go.drugbank.com]
2. Milciclib - an overview | ScienceDirect Topics [sciencedirect.com]
3. Milciclib | CDK inhibitor | Mechanism | Concentration [selleckchem.com]
4. Phase I dose-escalation study of milciclib in combination ... [pubmed.ncbi.nlm.nih.gov]
5. Milciclib (TZLS-201) [tizianalifesciences.com]
6. Milciclib-mediated CDK2 inhibition to boost radiotherapy ... [pmc.ncbi.nlm.nih.gov]
7. Development and validation of an LC-MS/MS method for ... [sciencedirect.com]
8. The role of drug efflux and uptake transporters ABCB1 (P- ... [sciencedirect.com]

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